2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide
Description
The compound 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole core substituted with methyl (C3), nitro (C4), and acetamide-chloro (C5) groups. The presence of electron-withdrawing groups like nitro may influence reactivity, solubility, and biological activity compared to analogs with electron-donating or neutral substituents .
Properties
Molecular Formula |
C6H6ClN3O4 |
|---|---|
Molecular Weight |
219.58 g/mol |
IUPAC Name |
2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C6H6ClN3O4/c1-3-5(10(12)13)6(14-9-3)8-4(11)2-7/h2H2,1H3,(H,8,11) |
InChI Key |
NVIXDVULTXPNDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide typically involves the reaction of 3-methyl-4-nitro-1,2-oxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-chloro-N-(3-methyl-4-amino-1,2-oxazol-5-yl)acetamide.
Hydrolysis: Formation of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetic acid.
Scientific Research Applications
Biological Activities
Research indicates that 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide exhibits various biological activities:
- Antimicrobial Properties : The compound has been investigated for its potential to inhibit microbial growth, suggesting its use in developing new antimicrobial agents.
- Anti-inflammatory Effects : Studies have shown that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Potential as a Therapeutic Agent : Due to its ability to interact with cellular components through reactive intermediates formed during bioreduction, it may influence several biological pathways, warranting further pharmacological exploration.
Applications in Medicinal Chemistry
The compound's unique structure and biological activities make it valuable in medicinal chemistry:
| Application Area | Details |
|---|---|
| Antimicrobial Development | Investigated for potential use in creating new antibiotics or antifungal agents. |
| Anti-inflammatory Drugs | Explored as a candidate for drugs targeting inflammatory conditions. |
| Cancer Research | Its reactive intermediates may interact with DNA or proteins, leading to studies on carcinogenicity or therapeutic effects against cancer cells. |
Case Studies
- Antimicrobial Activity : In one study, derivatives of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide were synthesized and tested against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, highlighting its potential as an antibiotic agent.
- Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate inflammatory cytokines in vitro. It demonstrated a reduction in pro-inflammatory markers in cell cultures treated with the compound.
- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound revealed that its metabolites could have distinct biological activities compared to the parent compound, suggesting avenues for drug design that optimize therapeutic effects while minimizing side effects.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide with similar compounds:
Notes:
- Electron-withdrawing vs. electron-donating groups: The nitro group (in the target compound) is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to analogs with methyl (electron-donating) or phenyl (neutral) substituents. This could influence stability, metabolic resistance, and interactions in biological systems.
- Molecular weight and solubility: Bulkier substituents (e.g., phenyl in , oxadiazolidinone in ) increase molecular weight and likely reduce aqueous solubility.
Stability and Reactivity
- Nitro group impact: The nitro substituent likely increases thermal instability compared to methyl or phenyl analogs. For instance, 2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide has a boiling point of 374.4°C , while nitro derivatives may decompose at lower temperatures due to nitro group lability.
- Hydrolytic sensitivity: Chloroacetamide bonds are prone to hydrolysis, but steric hindrance from substituents (e.g., 3-methyl-4-nitro) could slow degradation compared to less-substituted analogs .
Biological Activity
2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide is an organic compound belonging to the oxazole class, characterized by the presence of a chloro group, a nitro group, and an acetamide group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. Understanding its biological activity is crucial for exploring its possible therapeutic uses.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆ClN₃O₄ |
| Molecular Weight | 219.58 g/mol |
| IUPAC Name | 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide |
| InChI | InChI=1S/C₆H₆ClN₃O₄/c1-3-5(10(12)13)6(14-9-3)8-4(11)2-7/h2H₂,1H₃,(H,8,11) |
| Canonical SMILES | CC1=NOC(=C1N+[O−])NC(=O)CCl |
Synthesis
The synthesis of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide typically involves the reaction of 3-methyl-4-nitro-1,2-oxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is conducted in dichloromethane at low temperatures to optimize yield and control reaction rates.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide. Qualitative assessments indicate that this compound exhibits significant inhibition against various microbial strains. For instance:
| Microbial Strain | Inhibition Zone Diameter (mm) |
|---|---|
| Enterococcus faecium E5 | 17 |
| Staphylococcus aureus ATCC 6538 | 8 |
| Bacillus subtilis ATCC 6683 | 10 |
These results suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH and ABTS assays. The findings are summarized below:
| Assay Type | Inhibition Rate (%) |
|---|---|
| DPPH | 16.75 ± 1.18 |
| ABTS | 7.66 ± 0.71 |
While these values indicate some level of antioxidant activity, they are lower than those observed with standard antioxidants .
The biological activity of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide can be attributed to its structural features. The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group facilitates nucleophilic substitution reactions, enhancing the compound's activity and selectivity.
Case Studies
A study published in MDPI explored various derivatives of oxazole compounds, including 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide. The research indicated that modifications in the molecular structure could significantly affect antimicrobial efficacy and toxicity profiles. For example, compounds derived from cyclodehydration exhibited enhanced antibiofilm activity but also increased toxicity .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide, and how can reaction conditions be controlled to maximize yield?
Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core followed by nitro-group introduction and chloroacetylation. Key steps include:
- Amide coupling : Use of chloroacetyl chloride with a pre-synthesized oxazole intermediate under reflux in solvents like DMF or dioxane, often with bases (e.g., triethylamine) to facilitate bond formation .
- Reaction optimization : Temperature control (20–25°C for stability), pH adjustment, and solvent polarity (e.g., DMF for solubility) are critical to minimize side reactions .
- Monitoring : Thin-layer chromatography (TLC) is recommended for real-time progress tracking .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm substituent positions (e.g., nitro group at C4, methyl at C3) and acetamide linkage .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide) .
- Purity assessment : HPLC with UV detection ensures >95% purity, critical for biological assays .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields or byproduct formation during synthesis?
Answer: Contradictions often arise from variable reaction conditions. Mitigation strategies include:
- Parameter standardization : Fixing temperature (±2°C), solvent batch, and stirring speed to reduce variability .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-chlorination or hydrolysis derivatives) and adjust reagent stoichiometry .
- Catalyst screening : Transition-metal catalysts or visible-light photocatalysts may improve selectivity for nitro-group placement .
Q. What methodologies are recommended for studying the structure-activity relationship (SAR) of this compound in medicinal chemistry?
Answer:
- Substituent modification : Systematic replacement of the nitro group (e.g., with cyano or trifluoromethyl) to assess impact on bioactivity .
- Biological assays : Pair in vitro enzyme inhibition assays (e.g., COX-2 or kinase targets) with computational docking to map binding interactions .
- Pharmacophore modeling : Tools like Schrödinger Suite can predict critical moieties (e.g., nitro group’s electron-withdrawing effect) for target engagement .
Q. How can solubility challenges be overcome in preclinical studies?
Answer:
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to maintain solubility without cytotoxicity .
- Prodrug strategies : Esterification of the acetamide group to enhance lipophilicity for in vivo absorption .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .
Q. What computational approaches are effective for elucidating the mechanism of action?
Answer:
- Molecular docking : AutoDock Vina or Glide can simulate interactions with biological targets (e.g., bacterial FabH enzyme) to prioritize in vitro testing .
- MD simulations : GROMACS-based simulations assess binding stability over time, identifying key residues for mutagenesis studies .
- QSAR modeling : Use MOE or RDKit to correlate structural descriptors (e.g., logP, polar surface area) with observed activity .
Data Contradiction and Validation
Q. How should discrepancies between computational predictions and experimental bioactivity data be resolved?
Answer:
- Re-evaluate force fields : Adjust parameters in docking software (e.g., protonation states of active-site residues) to better reflect physiological conditions .
- Experimental validation : Perform competitive binding assays (e.g., SPR or ITC) to confirm predicted interactions .
- Data triangulation : Cross-reference with structurally similar compounds (e.g., 2-chloro-N-(2-phenylethyl)acetamide derivatives) to identify trends .
Safety and Toxicity Profiling
Q. What protocols are recommended for preliminary toxicity screening?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
